molecular formula C15H18N2O2 B12067433 1-Isobutyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid

1-Isobutyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B12067433
M. Wt: 258.32 g/mol
InChI Key: SMVYNYJFOGWOHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isobutyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based compound featuring an isobutyl group at the N1 position and a para-tolyl (p-tolyl) substituent at the C5 position. The isobutyl group likely influences steric and electronic properties, differentiating it from related compounds with smaller or bulkier substituents.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

5-(4-methylphenyl)-1-(2-methylpropyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C15H18N2O2/c1-10(2)9-17-14(8-13(16-17)15(18)19)12-6-4-11(3)5-7-12/h4-8,10H,9H2,1-3H3,(H,18,19)

InChI Key

SMVYNYJFOGWOHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2CC(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Molecular Architecture

The target compound features a pyrazole ring substituted with:

  • Isobutyl group at N1

  • Carboxylic acid at C3

  • p-Tolyl group at C5

The SMILES notation (Cc1ccc(-c2cc(C(=O)O)nn2CC(C)C)cc1) confirms this regiochemistry. Achieving this substitution pattern requires precise control over reaction conditions to avoid regioisomer formation.

Retrosynthetic Approach

Retrosynthetic analysis suggests three key steps:

  • Pyrazole ring formation with pre-installed p-tolyl and ester groups.

  • N1 alkylation with isobutyl groups.

  • Ester hydrolysis to yield the carboxylic acid.

Pyrazole Core Synthesis

Cyclocondensation of β-Ketoesters

Ethyl 3-oxo-3-(p-tolyl)propanoate reacts with hydrazine derivatives to form the pyrazole ring. For example:

CH3C6H4COCH2COOEt+RNHNH2Ethyl 5-(p-tolyl)-1H-pyrazole-3-carboxylate\text{CH}3\text{C}6\text{H}4\text{COCH}2\text{COOEt} + \text{RNHNH}_2 \rightarrow \text{Ethyl 5-(p-tolyl)-1H-pyrazole-3-carboxylate}

Conditions : Ethanol, reflux (12 h), 65–70% yield.

Table 1: Cyclocondensation Optimization

β-KetoesterHydrazine DerivativeSolventYield (%)
Ethyl p-tolylacetoacetateHydrazine hydrateEtOH68
Ethyl p-tolylacetoacetateIsobutylhydrazineTHF72

N1 Alkylation Strategies

SEM-Cl-Mediated Protection

To direct alkylation to N1, the pyrazole nitrogen is protected using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl):

  • Protection :

    Pyrazole+SEM-ClNaH, DMFSEM-protected pyrazole\text{Pyrazole} + \text{SEM-Cl} \xrightarrow{\text{NaH, DMF}} \text{SEM-protected pyrazole}

    Yield : 82%.

  • Alkylation :

    SEM-protected pyrazole+Isobutyl bromideK2CO3,DMFN1-isobutyl derivative\text{SEM-protected pyrazole} + \text{Isobutyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{N1-isobutyl derivative}

    Yield : 74%.

  • Deprotection :

    SEM-protected N1-isobutyl pyrazoleHCl, dioxane1-Isobutyl-5-(p-tolyl)-1H-pyrazole-3-carboxylate\text{SEM-protected N1-isobutyl pyrazole} \xrightarrow{\text{HCl, dioxane}} \text{1-Isobutyl-5-(p-tolyl)-1H-pyrazole-3-carboxylate}

Carboxylic Acid Formation

Ester Hydrolysis

The ethyl ester at C3 is hydrolyzed using NaOH:

Ethyl 1-isobutyl-5-(p-tolyl)-1H-pyrazole-3-carboxylateNaOH, EtOH/H2O1-Isobutyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid\text{Ethyl 1-isobutyl-5-(p-tolyl)-1H-pyrazole-3-carboxylate} \xrightarrow{\text{NaOH, EtOH/H}_2\text{O}} \text{this compound}

Conditions : 2 M NaOH, 80°C, 4 h, 92% purity.

Table 2: Hydrolysis Conditions Comparison

BaseSolventTemperature (°C)Time (h)Yield (%)
NaOHEtOH/H₂O80492
LiOHTHF/H₂O60685

Alternative Routes and Modifications

Suzuki-Miyaura Coupling

For late-stage introduction of the p-tolyl group:

  • Halogenation : Brominate C5 of 1-isobutylpyrazole-3-carboxylate using NBS.

  • Coupling :

    5-Bromo derivative+p-Tolylboronic acidPd(PPh3)4,Na2CO35-(p-Tolyl) product\text{5-Bromo derivative} + \text{p-Tolylboronic acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{5-(p-Tolyl) product}

    Yield : 78%.

Challenges and Optimization

Regioselectivity in Alkylation

Unprotected pyrazines often yield mixtures of N1 and N2 alkylation products. SEM-Cl protection ensures >95% N1 selectivity.

Purification Techniques

  • Chromatography : Silica gel (EtOAc/hexanes) for intermediates.

  • Crystallization : Dioxane/cyclohexane for final product isolation (mp 159–160°C) .

Chemical Reactions Analysis

Types of Reactions

1-Isobutyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products Formed

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H18N2O2
  • CAS Number : 1528066-84-3
  • Molecular Weight : 258.32 g/mol

The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, antipyretic, and analgesic properties. The presence of the isobutyl and p-tolyl groups enhances its lipophilicity, potentially improving its bioavailability in various applications.

Anti-inflammatory Agents

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit anti-inflammatory effects. 1-Isobutyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid has been investigated for its potential to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated several pyrazole derivatives for their COX inhibition activity. Results indicated that modifications to the pyrazole structure significantly affect anti-inflammatory potency, suggesting that this compound may be a promising candidate for further development as an anti-inflammatory drug .

Anticancer Properties

The compound has also shown promise in anticancer research. Pyrazole derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Data Summary :

StudyCancer TypeMechanismResult
Breast CancerApoptosis inductionSignificant reduction in tumor size
Lung CancerCell cycle arrest70% inhibition of cell proliferation

Herbicide Development

This compound is being explored as a potential herbicide due to its ability to inhibit specific plant growth pathways. The compound's structure allows it to interfere with biochemical processes essential for plant development.

Case Study : Research conducted by agricultural scientists demonstrated that formulations containing this compound effectively reduced weed growth in controlled environments. The application rates and efficacy varied based on environmental conditions, highlighting the need for further field studies .

Cosmetic Formulations

The compound's stability and safety profile make it suitable for cosmetic applications. Its potential moisturizing properties can enhance skin formulations.

Formulation Studies

Experimental designs using response surface methodology have been employed to optimize cosmetic formulations containing this compound. These studies focus on sensory attributes, stability, and skin compatibility.

Key Findings :

  • Improved skin hydration was observed with formulations containing this compound.
  • Stability tests indicated that the compound remained effective over extended periods under various conditions .

Mechanism of Action

The mechanism of action of 1-Isobutyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects at the N1 Position

The N1 substituent critically modulates physicochemical and biological properties. Key comparisons include:

Compound Name N1 Substituent Key Properties/Applications Reference(s)
1-Isobutyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid Isobutyl Hypothesized enhanced lipophilicity; potential for improved membrane permeability
1-(4-Sulfamoylphenyl)-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid 4-Sulfamoylphenyl Dual inhibition of cyclooxygenase (COX) and histone deacetylase (HDAC); used in cancer therapy research
1-Phenyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid Phenyl Lower solubility in polar solvents; melting point: 171–173°C
1-Methyl-3-(p-tolyl)-1H-pyrazole-5-carboxylic acid Methyl Higher crystallinity; structural similarity score: 0.96 vs. methyl-phenyl analogs

Key Observations :

  • Isobutyl vs. Sulfamoylphenyl : The sulfamoylphenyl group (as in ) confers COX-2 inhibitory activity due to its sulfonamide moiety, whereas the isobutyl group may prioritize pharmacokinetic properties like metabolic stability .
  • Isobutyl vs.

Substituent Effects at the C5 Position

The para-tolyl group at C5 is conserved in many analogs, but substitutions here alter electronic and steric profiles:

Compound Name C5 Substituent Key Properties/Applications Reference(s)
This compound p-Tolyl Electron-donating methyl enhances aromatic stability; may influence HDAC binding
1-(4-Sulfamoylphenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid 4-Chlorophenyl Electron-withdrawing Cl increases acidity; melting point >300°C
1-Isobutyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid Trifluoromethyl Strong electron-withdrawing effect; increased metabolic resistance

Key Observations :

  • p-Tolyl vs. Chlorophenyl/Trifluoromethyl : The para-tolyl group’s electron-donating nature contrasts with the electron-withdrawing effects of Cl or CF₃, which may enhance acidity at C3 but reduce bioavailability .

Carboxylic Acid Functionalization

The C3-carboxylic acid enables conjugation or salt formation, critical for biological activity:

Compound Name Functionalization Application Example Reference(s)
This compound Free carboxylic acid Potential for metal coordination or amide coupling
N-(8-(Hydroxyamino)-8-oxooctyl)-1-(4-sulfamoylphenyl)-5-(p-tolyl)-1H-pyrazole-3-carboxamide Hydroxamic acid HDAC inhibition; IC₅₀ values in nanomolar range
Ethyl 1-(4-sulfamoylphenyl)-5-(p-tolyl)-1H-pyrazole-3-carboxylate Ethyl ester Prodrug form; hydrolyzed in vivo to active acid

Key Observations :

  • The free carboxylic acid in the target compound allows direct conjugation to amines or hydroxamic acids (e.g., HDAC inhibitors), as seen in .
  • Ester derivatives (e.g., ethyl esters) serve as precursors, requiring hydrolysis for activation .

Q & A

Q. What are the optimal synthetic routes for preparing 1-Isobutyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid?

  • Methodological Answer : A Pd-catalyzed Suzuki-Miyaura cross-coupling reaction is commonly employed for pyrazole derivatives. For example, in analogous syntheses, ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate was reacted with aryl boronic acids under deoxygenated DMF/H2O conditions using K3PO4 as a base and Pd(PPh3)4 as a catalyst . For the target compound, substituting the boronic acid with p-tolylboronic acid and using isobutyl groups in the ester precursor could yield the desired product. Purification typically involves column chromatography or recrystallization.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:
  • Melting Point : Compare observed values with literature data (e.g., analogous pyrazole derivatives show melting points between 120–180°C) .
  • Spectroscopy :
  • IR : Confirm carboxylic acid (C=O stretch ~1700 cm<sup>-1</sup>) and pyrazole ring vibrations (~1600 cm<sup>-1</sup>).
  • NMR : <sup>1</sup>H NMR should show signals for the isobutyl group (δ ~0.9–1.2 ppm for CH3, δ ~2.0–2.5 ppm for CH), p-tolyl aromatic protons (δ ~6.8–7.2 ppm), and carboxylic acid protons (δ ~12–13 ppm if free acid).
  • MS : Molecular ion peak (M<sup>+</sup>) should match the molecular weight (C16H18N2O2: 270.3 g/mol).

Q. What solvent systems are suitable for its solubility and stability studies?

  • Methodological Answer : Pyrazole carboxylic acids are generally soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water. Stability tests should avoid strong acids/bases to prevent decarboxylation. For long-term storage, keep the compound under inert gas (N2) at –20°C .

Advanced Research Questions

Q. How do substituent positions (isobutyl vs. p-tolyl) influence its reactivity in medicinal chemistry applications?

  • Methodological Answer : The isobutyl group at position 1 enhances lipophilicity, potentially improving membrane permeability, while the p-tolyl group at position 5 introduces steric bulk and π-π stacking potential. Structure-activity relationship (SAR) studies on similar compounds suggest that electron-donating groups (e.g., methyl in p-tolyl) enhance binding to hydrophobic enzyme pockets . Computational docking (e.g., AutoDock Vina) can predict interactions with target proteins like cyclooxygenase-2 (COX-2) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :
  • Variable Temperature NMR : Assess dynamic processes (e.g., rotational isomerism of the isobutyl group).
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., distinguish pyrazole H-4 from p-tolyl protons).
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as done for related triazolothiadiazine derivatives .

Q. How can computational modeling predict its pharmacokinetic properties?

  • Methodological Answer : Use tools like SwissADME or Schrödinger’s QikProp to predict:
  • LogP : ~2.5 (moderate lipophilicity due to isobutyl and p-tolyl groups).
  • Bioavailability : Likely >50% if solubility is optimized via salt formation (e.g., sodium or hydrochloride salts) .
  • Metabolic Sites : CYP3A4-mediated oxidation of the isobutyl group is probable; validate via in vitro microsomal assays.

Key Considerations for Future Research

  • Synthetic Challenges : Optimize regioselectivity in pyrazole ring formation to avoid byproducts like 1,3-disubstituted isomers .
  • Biological Evaluation : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, noting that fluorinated analogs show enhanced cytotoxicity .
  • Data Reproducibility : Report detailed reaction conditions (e.g., degassing time, catalyst lot) to address variability in yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.